

# "2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide" molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-bromo-1-pyrimidin-4-yl-ethanone  
Hydrobromide

Cat. No.: B1280672

[Get Quote](#)

## Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential biological significance of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** is a heterocyclic ketone with potential applications as a building block in organic synthesis and as a biologically active agent. Below is a summary of its key quantitative data.

| Property          | Value                                                          | Reference           |
|-------------------|----------------------------------------------------------------|---------------------|
| Molecular Weight  | 281.94 g/mol                                                   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub> O | <a href="#">[1]</a> |
| CAS Number        | 845267-57-4                                                    | <a href="#">[1]</a> |
| Purity            | Typically ≥95%                                                 | <a href="#">[1]</a> |
| Physical Form     | Solid                                                          |                     |
| IUPAC Name        | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide             | <a href="#">[1]</a> |

## Experimental Protocol: Synthesis

While a specific literature procedure for the synthesis of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** was not identified, a general and environmentally benign protocol for the  $\alpha$ -bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation can be adapted. This method offers high yields and reduced reaction times.

Reaction Scheme:

Materials:

- 1-(pyrimidin-4-yl)ethan-1-one
- N-Bromosuccinimide (NBS)
- Water (deionized)
- Ultrasonic bath (18-25 kHz, 300 W)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Thin Layer Chromatography (TLC) apparatus

- Silica gel for column chromatography
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 1-(pyrimidin-4-yl)ethan-1-one (1.0 eq) in water.
- Add N-bromosuccinimide (1.0 eq) to the solution.
- Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically within 15-20 minutes), transfer the reaction mixture to a separatory funnel.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.
- For the hydrobromide salt, the purified product can be treated with a solution of HBr in a suitable solvent.

## Potential Biological Activity and Signaling Pathway

While the specific biological target of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** is not definitively established in the available literature, compounds with similar structural motifs are known to act as inhibitors of various kinases. One such prominent target is the Transforming Growth Factor- $\beta$ -Activated Kinase 1 (TAK1).

TAK1 is a key signaling node in inflammatory pathways. It is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the activation of NF- $\kappa$ B and p38/JNK signaling pathways in response to stimuli such as tumor necrosis factor (TNF) and lipopolysaccharide (LPS)[1]. The inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer[1][2].

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling and the points of intervention by a potential inhibitor.

[Click to download full resolution via product page](#)

Caption: TAK1 signaling pathway and potential inhibition.

The inhibition of TAK1 by a molecule like **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** could block the downstream activation of both the NF-κB and p38/JNK pathways, thereby reducing the expression of inflammatory genes. This makes it a compound of interest for further investigation in the context of inflammatory diseases and oncology.

## Experimental Workflow for Target Validation

To ascertain if **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** indeed inhibits TAK1, a structured experimental workflow is necessary.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for TAK1 inhibitor validation.

This workflow outlines a logical progression from compound synthesis to in vivo testing, allowing for a thorough evaluation of the compound's potential as a TAK1 inhibitor.

**Disclaimer:** This document is for informational purposes only and is intended for use by qualified professionals. The synthesis protocol provided is a general adaptation and should be performed with appropriate safety precautions in a laboratory setting. The biological activity described is based on the structural class of the compound and requires experimental validation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases  
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- To cite this document: BenchChem. ["2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280672#2-bromo-1-pyrimidin-4-yl-ethanone-hydrobromide-molecular-weight]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)